Propenzolate hydrochloride
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Overview
Description
Propenzolate hydrochloride is a chemical compound with the molecular formula C20H29NO3·HCl. It is known for its role as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. This compound is particularly effective in reducing the secretion of gastric acid and is used in the treatment of peptic ulcers and other gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propenzolate hydrochloride can be synthesized through the esterification of benzeneacetic acid with 1-methyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Propenzolate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzeneacetic acid and 1-methyl-3-piperidinol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and ketones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under mild to moderate conditions.
Major Products:
Hydrolysis: Benzeneacetic acid and 1-methyl-3-piperidinol.
Oxidation: Carboxylic acids and ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propenzolate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and hydrolysis reactions.
Biology: The compound is employed in studies involving neurotransmitter inhibition and the effects of anticholinergic agents on biological systems.
Medicine: this compound is investigated for its therapeutic potential in treating gastrointestinal disorders, particularly peptic ulcers.
Mechanism of Action
Propenzolate hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in gastric acid secretion and smooth muscle relaxation. This mechanism is particularly beneficial in the treatment of conditions like peptic ulcers, where excessive gastric acid secretion is a problem .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Hyoscyamine: Employed in the treatment of various gastrointestinal disorders.
Uniqueness of Propenzolate Hydrochloride: this compound is unique in its specific application for reducing gastric acid secretion, making it particularly useful in the treatment of peptic ulcers. Unlike atropine and scopolamine, which have broader applications, this compound is more targeted in its therapeutic use .
Properties
CAS No. |
36616-48-5 |
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Molecular Formula |
C20H30ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H |
InChI Key |
LBKCCRHBZAWYOP-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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